Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride
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Overview
Description
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with the molecular formula C23H31NO3.ClH and a molecular weight of 406.01 g/mol . This compound is characterized by its unique structure, which includes a diphenylacetate core and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of the Diphenylacetate Core: This step involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst to form diphenylmethane.
Esterification: The diphenylmethane is then esterified with acetic acid under acidic conditions to form diphenylacetic acid.
Etherification: The diphenylacetic acid is then reacted with 2-methylbutanol in the presence of a strong acid to form the 2-methylbutoxy derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diphenyl acetic acid: Similar structure but lacks the ester and amine groups.
Dextropropoxyphene: An analgesic with a similar diphenyl structure but different functional groups.
Diphenyl acetate: Similar ester structure but different substituents.
Uniqueness
Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of ester, amine, and diphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3142-05-0 |
---|---|
Molecular Formula |
C23H32ClNO3 |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-19(2)18-27-23(20-12-8-6-9-13-20,21-14-10-7-11-15-21)22(25)26-17-16-24(3)4;/h6-15,19H,5,16-18H2,1-4H3;1H |
InChI Key |
UIXYZMPNPIINNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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